(4R)-4-methylhexanoic acid

Catalog No.
S6521684
CAS No.
52745-93-4
M.F
C7H14O2
M. Wt
130.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4R)-4-methylhexanoic acid

CAS Number

52745-93-4

Product Name

(4R)-4-methylhexanoic acid

Molecular Formula

C7H14O2

Molecular Weight

130.2
  • Natural Products

    (4R)-4-Methylhexanoic acid has been found in trace amounts in the essential oil of برخی از گونه های گل رز (Rosa) certain rose species.

  • Fungal Metabolite

    (4R)-4-Methylhexanoic acid has been identified as a metabolite produced by some قارچ ها (fungi) []. The function of (4R)-4-methylhexanoic acid in the fungus is not known.

(4R)-4-methylhexanoic acid is a chiral compound belonging to the class of medium-chain fatty acids. Its molecular formula is C7H14O2C_7H_{14}O_2, and it is characterized by a branched aliphatic chain with a carboxylic acid functional group. This compound is notable for its unique stereochemistry, specifically the presence of the (4R) configuration, which influences its chemical behavior and biological activity. (4R)-4-methylhexanoic acid is a hydrophobic molecule, exhibiting low solubility in water and relatively neutral properties, making it suitable for various applications in chemistry and biology .

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield alcohols or amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides when reacted with alcohols or amines under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (4R)-4-methylhexanoic acid exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neuroinflammation and cognitive decline. The compound appears to modulate inflammatory responses by decreasing pro-inflammatory cytokines and enhancing neuronal survival pathways. Additionally, it may influence metabolic pathways through interactions with specific enzymes and receptors, making it a candidate for therapeutic applications in neurodegenerative diseases .

The synthesis of (4R)-4-methylhexanoic acid can be achieved through several methods:

  • Enantioselective Reduction: This method involves reducing a suitable precursor, such as a keto acid, using chiral catalysts to ensure the correct stereochemistry. Hydrogenation processes under controlled conditions are often employed.
  • Direct Alkylation: Another approach includes the alkylation of simpler carboxylic acids or their derivatives using appropriate alkyl halides.
  • Biological Synthesis: Some studies have explored the use of microbial fermentation processes to produce (4R)-4-methylhexanoic acid from renewable resources .

These methods underscore the compound's accessibility for research and industrial purposes.

(4R)-4-methylhexanoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of drugs targeting neurological conditions and metabolic disorders.
  • Chemical Industry: This compound is utilized in the production of surfactants, emulsifiers, and other fine chemicals due to its hydrophobic properties.
  • Research: In biochemical studies, (4R)-4-methylhexanoic acid is used as a building block for synthesizing complex organic molecules and studying enzyme interactions .

Studies on (4R)-4-methylhexanoic acid have focused on its interactions with biological systems. It has been shown to affect signaling pathways related to inflammation and neuronal survival. Specifically, research indicates that this compound enhances the phosphorylation of key proteins involved in neuroprotection, such as STAT3 and CREB, suggesting its potential role in mitigating neuroinflammatory damage . These findings highlight its significance in understanding cellular responses to stress.

Several compounds share structural similarities with (4R)-4-methylhexanoic acid. Here are some notable examples:

Compound NameStructure TypeKey Features
(2S,3R,4S)-4-HydroxyisoleucineChiral amino acidInsulinotropic activity; involved in glucose metabolism
(3R,4S)-3-Amino-4-methylhexanoic acidChiral amino acidPotential therapeutic effects; role in protein synthesis
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acidChiral derivativeSimilar stereochemistry; studied for biological activity

Uniqueness

(4R)-4-methylhexanoic acid is unique due to its specific stereochemistry that imparts distinct chemical properties and biological activities. Its ability to interact with various molecular targets makes it particularly valuable for research applications compared to other similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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